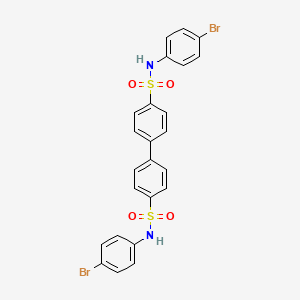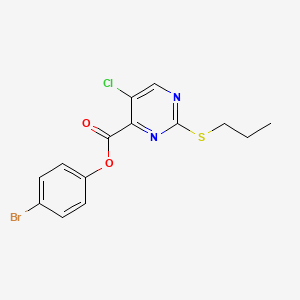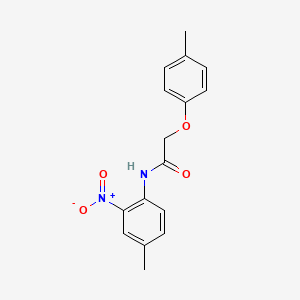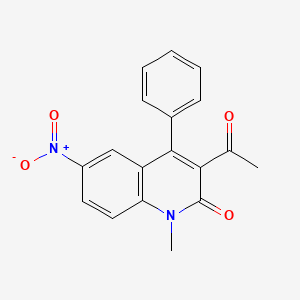
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, also known as BBDS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BBDS is a sulfonamide derivative that has been synthesized and studied for its potential use as a fluorescent probe, a catalyst for organic reactions, and as an inhibitor of protein aggregation.
Mecanismo De Acción
The mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is not fully understood, but it is believed to involve the binding of the compound to proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to amyloid beta peptides, which are implicated in the development of Alzheimer's disease. By binding to these peptides, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide may be able to prevent their aggregation and reduce the risk of Alzheimer's disease.
Biochemical and Physiological Effects:
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, reduce oxidative stress, and improve cognitive function. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide in lab experiments is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for the detection and analysis of these molecules. However, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide. One area of interest is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of interest is the development of new applications for N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, such as its use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide and its potential toxicity.
Métodos De Síntesis
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzenesulfonamide with 4-bromobenzeneboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 4-bromobenzenesulfonamide with 4-bromoaniline in the presence of a copper catalyst or the reaction of 4-bromobenzenesulfonamide with 4-bromobenzaldehyde in the presence of a base.
Aplicaciones Científicas De Investigación
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is as a fluorescent probe for the detection of proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to proteins and other biomolecules, resulting in a fluorescence signal that can be easily detected.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-9-21(10-6-19)27-33(29,30)23-13-1-17(2-14-23)18-3-15-24(16-4-18)34(31,32)28-22-11-7-20(26)8-12-22/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQGPZLSQIGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)



![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)



![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)